N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2,4-dimethylbenzamide hydrochloride
Description
This compound is a benzothiazole-derived molecule featuring a 6-fluoro-substituted benzo[d]thiazole core linked to a 2,4-dimethylbenzamide group via a dimethylaminoethyl chain. The hydrochloride salt enhances solubility, a common strategy for improving bioavailability in drug candidates. The dimethylaminoethyl moiety contributes to basicity, aiding membrane permeability, while the fluorine atom at the 6-position of the benzothiazole ring may enhance metabolic stability and electronic interactions with biological targets. Structural analogs of this compound are frequently explored in medicinal chemistry for kinase inhibition, particularly in anticancer research .
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-2,4-dimethylbenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3OS.ClH/c1-13-5-7-16(14(2)11-13)19(25)24(10-9-23(3)4)20-22-17-8-6-15(21)12-18(17)26-20;/h5-8,11-12H,9-10H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFBIYGGKLFYRJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N(CCN(C)C)C2=NC3=C(S2)C=C(C=C3)F)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClFN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2,4-dimethylbenzamide hydrochloride is a synthetic compound that has garnered attention for its potential therapeutic applications. This article delves into its biological activity, exploring its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Dimethylaminoethyl group : Enhances solubility and biological activity.
- Fluorobenzo[d]thiazole moiety : Known for various pharmacological activities.
- 2,4-Dimethylbenzamide : Contributes to the compound's unique properties.
The molecular formula is with a molecular weight of approximately 384.9 g/mol .
Research indicates that this compound exhibits significant biological activity through various mechanisms, including:
- Inhibition of Kinases : The compound has been shown to inhibit specific kinases involved in signaling pathways related to cancer cell proliferation .
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, although further research is needed to elucidate the exact mechanisms .
In Vitro Studies
In vitro studies have demonstrated the compound's cytotoxicity against several cancer cell lines, including A549 (lung carcinoma) and HeLa (cervical carcinoma). The observed effects are attributed to the compound's ability to disrupt tubulin polymerization, leading to cell cycle arrest and apoptosis .
Table 1: Summary of In Vitro Biological Activity
| Cell Line | Activity Observed | Mechanism of Action |
|---|---|---|
| A549 (Lung) | Moderate cytotoxicity | Inhibition of tubulin polymerization |
| HeLa (Cervix) | Significant cytotoxicity | Induction of apoptosis |
| 184B5 (Non-tumor) | Low toxicity | - |
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Cancer Treatment : A study investigated the efficacy of this compound in treating lung cancer. Results indicated a significant reduction in tumor size in animal models treated with the compound compared to controls .
- Antimicrobial Activity : Another study explored its antimicrobial properties against various bacterial strains. The compound exhibited notable inhibitory effects, suggesting its potential as a novel antimicrobial agent .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Modified Benzamide Substituents
- N-(2-(dimethylamino)ethyl)-4-(ethylsulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride (CAS 1215679-96-1): Key Difference: Replaces the 2,4-dimethylbenzamide with a 4-(ethylsulfonyl)benzamide group. The molecular weight (471.99 g/mol) is higher than the target compound, which may influence pharmacokinetics .
- N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide hydrochloride (CAS 1327614-84-5): Key Difference: Substitutes benzamide with acetamide and adds a 4-fluorophenyl group. The 4-fluorophenyl group may enhance lipophilicity and π-π stacking interactions .
Analogues with Heterocyclic Modifications
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide ():
- Key Difference : Replaces benzothiazole with a simpler thiazole ring and uses a 2,4-difluorobenzamide group.
- Impact : The thiazole core reduces molecular complexity but may diminish target affinity compared to benzothiazole derivatives. Fluorine atoms improve metabolic stability, a shared feature with the target compound .
- N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (6d, ): Key Difference: Incorporates a nitro group on the benzothiazole and a thiadiazole-thioacetamide side chain. The thiadiazole moiety enables additional hydrogen bonding, as demonstrated in VEGFR-2 inhibition studies .
Analogues with Solubility-Enhancing Groups
- N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride (CAS 1322030-57-8): Key Difference: Features a 4-(4-methylpiperidinylsulfonyl)benzamide group and a 6-ethoxybenzothiazole. Impact: The sulfonyl group and piperidine ring enhance solubility and may facilitate interactions with charged residues in binding pockets. The higher molecular weight (567.2 g/mol) could reduce oral bioavailability compared to the target compound .
Pharmacological and Physicochemical Comparisons
Table 1: Key Properties of Selected Analogues
Key Observations:
- Bioisosteric Replacements : Acetamide-for-benzamide substitutions (e.g., CAS 1327614-84-5) reduce molecular weight but may compromise target affinity due to decreased aromatic interactions.
- Solubility vs. Bioavailability: Piperidinylsulfonyl (CAS 1322030-57-8) and dimethylaminoethyl groups improve solubility, but excessive molecular weight (>500 g/mol) may limit absorption.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
